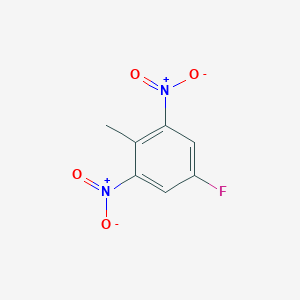

5-Fluoro-2-methyl-1,3-dinitrobenzene

Vue d'ensemble

Description

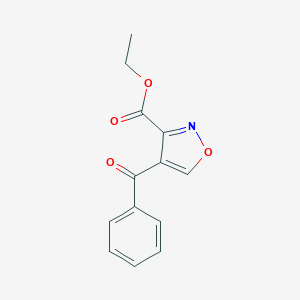

5-Fluoro-2-methyl-1,3-dinitrobenzene is a chemical compound with the linear formula C7H5FN2O4 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of related fluorodinitrobenzene compounds involves reactions with a variety of NH-heteroaromatic compounds to yield N-2,4-dinitrophenyl derivatives or charge-transfer complexes. This indicates a general approach that may apply to the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene.Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 . For compounds similar to 5-Fluoro-2-methyl-1,3-dinitrobenzene, crystallography and spectroscopy (NMR, IR) play crucial roles in confirming their structure.Chemical Reactions Analysis

Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen was achieved . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Physical And Chemical Properties Analysis

5-Fluoro-2-methyl-1,3-dinitrobenzene is a pale-yellow to yellow-brown solid . The molecular weight of the compound is 200.13 .Applications De Recherche Scientifique

Synthesis of Indole Derivatives

5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

The indole scaffold, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, has been found in many important synthetic drug molecules . These indole derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .

Antiviral Activity

Indole derivatives, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, have shown antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has shown inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown anticancer activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anticancer drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new antioxidant drugs .

Safety and Hazards

The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Mécanisme D'action

Target of Action

Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .

Mode of Action

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.

Result of Action

Nitro compounds can cause various changes at the molecular level, including the modification of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .

Propriétés

IUPAC Name |

5-fluoro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIDVOGSKCTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594111 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-methyl-1,3-dinitrobenzene | |

CAS RN |

102735-88-6 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

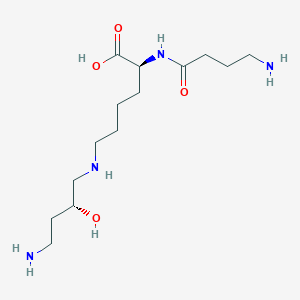

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

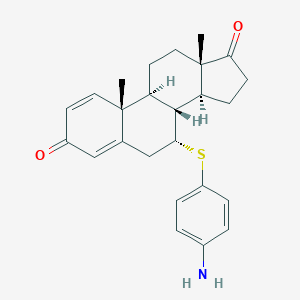

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)